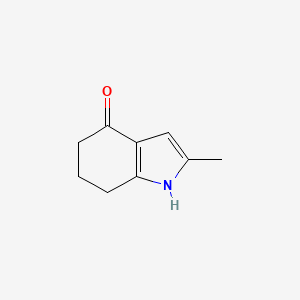

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIYEKHYUGHTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431115 | |

| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35308-68-0 | |

| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 One

Historical Context and Early Synthetic Approaches

The synthesis of the 4,5,6,7-tetrahydroindol-4-one core was first reported in 1928 by Nenitzescu and Scortzbanu. nih.gov Their approach involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyls in a [2+3] cyclocondensation reaction. nih.gov A significant challenge in these early methods was the inherent instability of α-aminoaldehydes and α-aminoketones, which readily self-condense. nih.gov To circumvent this, precursors that could generate the α-aminocarbonyl compounds in situ were employed. nih.gov One such method, drawing from the classical Knorr pyrrole (B145914) synthesis, involved the reduction of oximes with zinc to produce the necessary amine functionality. nih.gov These foundational methods, while groundbreaking, often contended with issues of intermediate instability and moderate yields.

Contemporary Synthetic Strategies

Modern organic synthesis has seen the development of more efficient and versatile methods for constructing the 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one framework and its derivatives. These strategies often prioritize operational simplicity, high yields, and the use of environmentally benign conditions.

Multicomponent Reactions in the Synthesis of Tetrahydroindol-4-one Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like tetrahydroindol-4-one derivatives from simple starting materials in a single step. mdpi.com These reactions are advantageous due to their high atom economy, cost-effectiveness, and ease of execution. mdpi.comresearchgate.net

Several MCR strategies have been developed. One common approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene (B1212753) active compounds. osi.lv Another successful method is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. osi.lv Catalyst-free, three-component reactions of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones have also been reported to produce functionalized dihydro-1H-indol-4(5H)-ones in excellent yields under mild conditions. researchgate.net

The choice of catalyst and solvent can significantly influence the outcome of these reactions. For instance, sulfamic acid under ball milling conditions has been used for an efficient one-pot synthesis of 4-oxo-tetrahydroindoles. researchgate.net Water has also been employed as a green solvent in some MCRs for the synthesis of these derivatives. researchgate.net

Table 1: Examples of Multicomponent Reactions for Tetrahydroindol-4-one Synthesis

| Starting Materials | Key Features | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Cyclic enaminoketones, arylglyoxals, methylene active compounds | Three-component reaction | Often catalyst-free or mild acid/base | High | osi.lv |

| Cyclohexane-1,3-diones, α-halogenoketones, primary amines | Three-component condensation | - | Variable | osi.lv |

| 1,3-Dicarbonyl compounds, phenylglyoxal, enaminones | Catalyst-free, three-component reaction | Mild conditions | Excellent | researchgate.net |

| Dimedone, phenacyl bromide, primary amine | Wang-OSO3H-mediated three-component reaction | Water | Acceptable | researchgate.net |

Cyclohexanone (B45756) Derivatives as Precursors for Tetrahydroindole Synthesis

Cyclohexanone and its derivatives are fundamental building blocks in the synthesis of tetrahydroindoles. researchgate.netnih.gov The Fischer indole (B1671886) synthesis, a classic method for indole formation, has been applied using cyclohexanone derivatives to produce tricyclic indole structures. nih.gov For example, the reaction of an optically active cyclohexanone with phenylhydrazine (B124118) hydrochloride can yield a tricyclic indole in good yield. nih.gov

More contemporary methods utilize cyclohexanone-derived β-keto esters in dehydrogenative amination-cyclization reactions to form oxindoles. thieme-connect.de This approach uses simple ethyl 2-(2-oxocyclohexyl)acetates and primary amine building blocks as coupling partners. thieme-connect.de

Domino Reactions in the Preparation of Tetrahydroindol-4-one Derivatives

Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. iupac.orguniovi.es This approach offers high efficiency and leads to the formation of complex products from simple starting materials. iupac.org

In the context of tetrahydroindol-4-one synthesis, domino reactions have been employed effectively. For instance, the condensation of cyclic enaminoketones and arylglyoxals in the presence of a nucleophilic reagent can initiate a domino reaction, often under microwave irradiation, leading to the functionalization of the indole ring system. osi.lv Another example is an acid-promoted multicomponent reaction that proceeds through a domino condensation of enamines and arylglyoxals, followed by annulation and allylic amidation to form 7-acetamido tetrahydroindole derivatives. researchgate.net

One-Pot Synthetic Procedures for Tetrahydroindoles

One-pot syntheses are highly desirable in organic chemistry as they reduce the need for purification of intermediates, save time, and minimize waste. youtube.com Several one-pot procedures have been developed for the synthesis of tetrahydroindoles and their derivatives. researchgate.netresearchgate.net

For example, a one-pot, three-component reaction of β-enaminoketones, arylglyoxal hydrates, and 1,3-dimethylbarbituric acid in ethanol (B145695) has been used to synthesize fused pyrrole derivatives. researchgate.net Another efficient one-pot procedure for preparing functionalized dihydro-1H-indol-4(5H)-ones involves a catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones. researchgate.net The use of heterogeneous catalysts, such as silica (B1680970) sodium carbonate, under solvent-free conditions has also been reported for the synthesis of tetrahydro-1H-indol-4(5H)-one derivatives via an ultrasound-promoted, environmentally benign procedure. researchgate.net

Table 2: Comparison of One-Pot Synthetic Methods

| Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| β-enaminoketones, arylglyoxal hydrates, 1,3-dimethylbarbituric acid | Ethanol | Synthesis of fused pyrrole derivatives | researchgate.net |

| 1,3-dicarbonyl compounds, phenylglyoxal, enaminones | Catalyst-free, mild conditions | High yield, operational simplicity | researchgate.net |

| - | Silica sodium carbonate, ultrasound, solvent-free | Environmentally benign, efficient | researchgate.net |

| 1-bromo-2-(2,2-difluorovinyl)benzenes, N-H containing heterocycles | Pd-catalyzed | One-pot, two-step reaction for N-fused isoquinoline (B145761) derivatives | nih.gov |

Catalytic Approaches in Indole Synthesis, including Metal-Mediated and Organocatalysis

Catalysis plays a pivotal role in modern indole synthesis, offering enhanced efficiency, selectivity, and milder reaction conditions. Both metal-mediated and organocatalytic approaches have been successfully applied.

Metal-Mediated Catalysis: Palladium (Pd) catalysts are frequently used in the synthesis of indole derivatives. For example, a Pd-catalyzed intramolecular C-H arylation has been used to synthesize tetrahydroindolo fused isoquinoline derivatives. nih.gov In another instance, a Pd-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone afforded a condensed pyrroloindole structure. nih.gov Gold catalysis has also been employed in the synthesis of N-allenamides and pyrroles. nih.gov

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a more environmentally friendly alternative to metal-based catalysts. youtube.comyoutube.com In the synthesis of tetrahydroindole derivatives, Brønsted acids have been used to catalyze a formal [2 + 2 + 1] annulation reaction. researchgate.net Triethylamine (Et3N), a simple organic base, has been shown to be an effective catalyst in a one-pot, three-component cascade reaction for synthesizing 4,5,6,7-tetrahydro-3-cyanoindoles. researchgate.net This reaction proceeds under mild, metal-free conditions. researchgate.net

The development of asymmetric organocatalysis has been particularly significant, allowing for the synthesis of specific stereoisomers of chiral molecules. youtube.com This is achieved by using a chiral organocatalyst that influences the stereochemical outcome of the reaction. youtube.com

Biotransformation Methods in the Synthesis of 4-oxo-Tetrahydroindole Derivatives

The use of microbial transformations offers a green and efficient alternative for the synthesis of complex organic molecules, including derivatives of 4-oxo-tetrahydroindole. researchgate.net These biological methods can achieve syntheses that are challenging through conventional chemical means. researchgate.net

Research into the synthesis of new 4-oxo-tetrahydroindole derivatives has demonstrated the utility of biotransformation. tandfonline.com In one study, after the chemical synthesis of 1-benzyl-5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4(5H)-one, this compound was subjected to biotransformation using various microorganisms. researchgate.net While bacteria such as Agrobacterium rhizogenes and Bacillus subtilis did not yield any transformation products, the fungus Aspergillus niger proved to be an effective biocatalyst. researchgate.net

The biotransformation of the substrate with Aspergillus niger led to the formation of 5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4-(5H)-one. researchgate.nettandfonline.com The product was observed in the culture medium six hours after the addition of the substrate. researchgate.net This particular transformation highlights the potential of fungal systems in modifying indole derivatives. researchgate.net

Table 1: Summary of Biotransformation Study

| Biocatalyst | Substrate | Product | Outcome |

|---|---|---|---|

| Agrobacterium rhizogenes | 1-benzyl-5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | N/A | No transformation observed researchgate.net |

| Bacillus subtilis | 1-benzyl-5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | N/A | No transformation observed researchgate.net |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com The process involves breaking down the target molecule into precursor fragments, known as synthons, through a series of disconnections. youtube.com

The target molecule, this compound, is a heterocyclic compound featuring a pyrrole ring fused to a cyclohexanone ring. The classical and most direct approach for constructing the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis. nih.gov This provides the logical basis for its retrosynthetic disconnection.

The primary disconnection breaks the two C-N bonds and one C-C bond that form the pyrrole ring. This [3+2] disconnection leads back to two key building blocks: a 1,3-cyclohexanedione (B196179) and an α-aminoketone.

Retrosynthetic Pathway:

Target Molecule: this compound.

First Disconnection (C-N and C-C bonds): Applying the principles of the Nenitzescu synthesis in reverse, the indole ring is disconnected. This reveals that the fused ring system can be formed from the condensation of a cyclic 1,3-dione and an aminoketone. nih.gov

Precursors: This disconnection leads to 1,3-cyclohexanedione and 1-aminopropan-2-one (aminoacetone).

Further Analysis of Precursors: 1,3-cyclohexanedione is a readily available starting material. The α-aminoketone, 1-aminopropan-2-one, is known to be unstable and prone to self-condensation. nih.gov Therefore, it is often generated in situ from a stable precursor, such as the corresponding oxime (1-(hydroxyimino)propan-2-one), which can be reduced to the amine. nih.gov

This analysis provides a feasible synthetic route, starting from 1,3-cyclohexanedione and a precursor to 1-aminopropan-2-one.

Table 2: Retrosynthetic Analysis of this compound

| Retrosynthetic Step | Description | Precursor Molecules |

|---|---|---|

| Target Molecule | This compound | |

| Step 1: Disconnection | Cleavage of the pyrrole ring based on the Nenitzescu reaction. nih.gov | 1,3-cyclohexanedione and 1-aminopropan-2-one |

| Step 2: Precursor Simplification | Recognizing the instability of the α-aminoketone. nih.gov | 1,3-cyclohexanedione and 1-(hydroxyimino)propan-2-one (oxime precursor) |

| Starting Materials | Commercially available or easily synthesized compounds. | 1,3-cyclohexanedione and a stable precursor to 1-aminopropan-2-one. |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and exploring new derivatives.

Nenitzescu Indole Synthesis Mechanism: The formation of the tetrahydroindolone core itself proceeds via the Nenitzescu synthesis. The mechanism is believed to begin with the Michael addition of the enamine (formed from the α-aminoketone) to the 1,3-dione. This is followed by a cyclization and subsequent dehydration (elimination of a water molecule) to yield the final aromatic pyrrole ring fused to the six-membered ring.

Manganese(III) Acetate-Mediated Oxidation: In the synthesis of related derivatives, manganese(III) acetate (B1210297) has been used for selective oxidation. For instance, it mediates the α'-acetoxylation of α,β-enones. tandfonline.com This reaction proceeds via a radical mechanism where the Mn(III) species abstracts a proton to generate an enol radical, which then reacts further. In the synthesis of a 4-oxo-tetrahydroindole precursor, Mn(III) acetate was used to introduce an acetate group to a benzofuran (B130515) derivative, which was later converted to the indole structure. researchgate.nettandfonline.com

Acid-Catalyzed Intramolecular Acylation: The 4-oxo-tetrahydroindole scaffold can be used to build more complex polyheterocyclic structures. One such pathway involves an intramolecular Friedel-Crafts acylation. For example, an N-alkylated pyrrole with a carboxylic acid side chain can be treated with polyphosphoric acid (PPA). nih.gov The strong acid protonates the carboxylic acid, facilitating an intramolecular electrophilic attack on the electron-rich C-3 position of the pyrrole ring, leading to the formation of a new fused ring. nih.gov

Table 3: Mechanistic Features of Key Reactions

| Reaction Type | Key Reagents | Mechanistic Steps | Intermediate Species |

|---|---|---|---|

| Nenitzescu Synthesis | 1,3-Dione, α-Aminoketone | Michael addition, cyclization, dehydration nih.gov | Enamine, cyclized adduct |

| α'-Acetoxylation | Manganese(III) acetate | Radical abstraction, oxidation, acetate addition tandfonline.com | Enol radical |

Derivatization Strategies and Functionalization of the 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 One Core

Introduction of Substituents into the Tetrahydroindole Ring

The tetrahydroindole ring of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be functionalized at several positions. The ketone functionality at C-4 is a primary site for reactions. For instance, α-formylation of the ketone can be achieved regioselectively using reagents like ethyl formate (B1220265) with a base such as sodium methoxide (B1231860) or potassium tert-butoxide, yielding 5-formyl derivatives. nih.gov These formylated compounds can then be converted to enaminoketones by reacting with secondary amines. nih.gov

Another approach involves the allylation of the N-substituted 4,5,6,7-tetrahydroindol-4-one at the C-5 position using allyl bromide and a strong base like lithium diisopropylamide (LDA). nih.gov The resulting allyl derivative can undergo further transformations, such as a Wacker-Tsuji oxidation, to introduce a 1,4-dicarbonyl system. nih.gov

Electrophilic aromatic substitution (EAS) reactions readily occur on the pyrrole (B145914) ring, typically at the C-2 position. nih.gov Furthermore, double substitution on the pyrrole ring of 2,3-unsubstituted N-benzyl-4,5,6,7-tetrahydroindol-4-ones has been reported, leading to the formation of various substituted products. nih.gov

Iodination of 1,5,6,7-tetrahydro-4H-indol-4-one has been achieved using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), resulting in the α-iodo derivative as the primary product. sigmaaldrich.com

| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Functional Group/Structure |

| α-Formylation | Ethyl formate, sodium methoxide or potassium tert-butoxide | C-5 | Formyl group |

| Enaminoketone formation | Secondary amines | C-5 | Enaminoketone |

| Allylation | Allyl bromide, LDA | C-5 | Allyl group |

| Wacker-Tsuji Oxidation | - | C-5 (from allyl group) | 1,4-Dicarbonyl |

| Iodination | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | α to ketone | Iodo group |

Synthesis of Fused Heterocyclic Systems Utilizing this compound Analogs

The this compound core is a valuable precursor for the construction of more complex polyheterocyclic structures. nih.gov These fused systems are of significant interest due to their potential pharmacological activities.

The synthesis of pyrrolo-fused systems from 4,5,6,7-tetrahydroindol-4-one derivatives has been explored through various strategies. One method involves an intramolecular Pd-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone, which results in a condensed pyrroloindole structure through the tandem activation of the benzyl (B1604629) halide and the pyrrolic C-H bond. nih.gov

Another approach utilizes a thermal nih.govnih.gov sigmatropic rearrangement of O-alkenoates of 4,5,6,7-tetrahydroindol-4-one. nih.gov These O-alkenoates are synthesized by condensing hydroxylamine (B1172632) with the starting ketone, followed by addition to dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov Heating these intermediates leads to the formation of pyrrole-fused tetrahydroindoles. nih.gov

Furthermore, the Fischer indole (B1671886) synthesis can be employed to create pyrrolo[3,2-a]carbazole structures from benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one. nih.gov The use of ionic liquids as a solvent in this reaction has been shown to significantly improve yields. nih.gov

Indazole derivatives, which are bicyclic heterocyclic aromatic compounds, can be synthesized from cyclohexanone (B45756) precursors that are structurally related to the tetrahydroindole core. jmchemsci.comjmchemsci.com The general synthesis involves the treatment of multi-substituted cyclohexanone derivatives with hydrazine (B178648) hydrates in an acidic methanolic solution. jmchemsci.comjmchemsci.compnrjournal.com This reaction leads to the formation of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. jmchemsci.comjmchemsci.compnrjournal.com The specific substituents on the final indazole ring are determined by the initial substitution pattern of the cyclohexanone precursor. jmchemsci.compnrjournal.com

| Starting Material | Reagents and Conditions | Fused Heterocycle |

| Multi-substituted cyclohexanone derivatives | Hydrazine hydrates, MeOH/H+ | Multi-substituted 4,5,6,7-tetrahydro-1H-indazoles |

The synthesis of pyrazinoindole systems can be achieved through multi-step reaction sequences starting from indole derivatives. While direct synthesis from this compound is not explicitly detailed in the provided context, related indole-based heterocycles can be functionalized to build pyrazine (B50134) rings. For instance, N-alkylation of ethyl 1H-indole-2-carboxylates with 2-(chloromethyl)oxirane, followed by reaction with amines, leads to the formation of tetrahydro jmchemsci.compnrjournal.comdiazepino[1,2-a]indol-1-ones, which share a fused nitrogen-containing heterocyclic system. nih.gov

The versatility of the this compound scaffold allows for the synthesis of a variety of other condensed heterocyclic systems. nih.gov For example, [4+2]-cycloaddition reactions using α-formylated tetrahydroindol-4-ones can lead to the formation of 4,5-fused six-membered rings. nih.gov Specifically, enaminoketones derived from these formylated compounds can react with various reagents to yield tricyclic heterocycles. nih.gov

The Paal-Knorr condensation of 1,4-dicarbonyls, which can be prepared from tetrahydroindol-4-ones, with nucleophiles is a method for synthesizing jmchemsci.compnrjournal.com-fused five-membered heterocycles. nih.gov Additionally, N-fused isoquinoline (B145761) derivatives have been synthesized from 4,5,6,7-tetrahydroindol-4-one. nih.gov The reaction of N-arylacetoacetamides with aromatic aldehydes can produce N,N',2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which can be further reacted to form various heterocyclic structures. researchgate.net

| Reaction Type | Key Intermediate/Starting Material | Resulting Fused System |

| [4+2]-Cycloaddition | Enaminoketones from α-formylated tetrahydroindol-4-ones | 4,5-fused six-membered rings |

| Paal-Knorr Condensation | 1,4-Dicarbonyls from tetrahydroindol-4-ones | jmchemsci.compnrjournal.com-fused five-membered heterocycles |

| N-fusion | 4,5,6,7-Tetrahydroindol-4-one | N-fused isoquinoline derivatives |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial for accessing specific stereoisomers, which is often a requirement for biologically active compounds. youtube.com Stereoselective synthesis aims to preferentially form one stereoisomer over others. alchemyst.co.uk

An efficient method for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles with chiral substituents at the nitrogen atom has been developed. researchgate.net This method is based on the opening of the epoxide ring of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines or amino acid esters. researchgate.net This step is followed by an intramolecular, metal-catalyzed cyclization to yield the desired enantiomerically enriched tetrahydroindoles. researchgate.net

The use of chiral auxiliaries is a common strategy in stereoselective synthesis. ethz.ch For instance, enantioenriched homopropargylic amine derivatives can be N-propargylated and subsequently transformed into 1,2,3,4-tetrahydroisoquinolines through a [2+2+2] cyclotrimerization promoted by the Wilkinson catalyst. ua.es This approach allows for the creation of multiple stereocenters with defined configurations.

Multicomponent reactions, such as the Passerini three-component reaction, have also been employed for the synthesis of indolone-N-amino acid derivatives under green conditions. researchgate.net This reaction of 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid with isocyanides and aldehydes provides a facile route to a library of indolone derivatives with potential for bioactivity screening. researchgate.net

| Strategy | Key Steps | Outcome |

| Enantioselective Synthesis | Epoxide opening with chiral amines, metal-catalyzed intramolecular cyclization | Enantiomerically pure 2-phenyl-4,5,6,7-tetrahydro-1H-indoles |

| Chiral Auxiliaries | N-propargylation of enantioenriched homopropargylic amines, [2+2+2] cyclotrimerization | Stereoselective synthesis of tetrahydroisoquinolines |

| Multicomponent Reaction | Passerini three-component reaction | Indolone-N-amino acid derivatives |

Modification at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the indole ring in this compound is a common site for functionalization. N-substitution reactions not only alter the steric and electronic properties of the molecule but also serve as a crucial handle for introducing a wide range of substituents. Common strategies for N-substitution include N-alkylation and N-arylation.

N-alkylation is typically achieved by reacting the indole with an alkyl halide in the presence of a base. beilstein-journals.orgacsgcipr.org The choice of base and solvent can influence the regioselectivity of the reaction, particularly in systems where O-alkylation is a competing pathway. nih.gov For instance, the use of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) is a common method for deprotonating the indole nitrogen, facilitating subsequent attack by an electrophilic alkylating agent. beilstein-journals.org Another powerful method for N-alkylation is the Mitsunobu reaction, which allows for the alkylation of the nitrogen atom with an alcohol under mild conditions using a combination of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org

N-arylation of the indole nitrogen is most effectively carried out using palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the indole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of various generations of ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of aryl and heteroaryl groups under increasingly mild conditions. wikipedia.org

Table 1: Representative N-Substitution Reactions of the Indole Core

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaH), Solvent (e.g., THF, DMF) | N-Alkyl indole |

| Mitsunobu Reaction | Alcohol (R-OH), PPh3, DEAD or DIAD, Solvent (e.g., THF) | N-Alkyl indole |

| Buchwald-Hartwig Amination | Aryl halide (Ar-X) or Aryl triflate (Ar-OTf), Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3), Solvent (e.g., Toluene) | N-Aryl indole |

Functionalization at the Carbonyl Group (C4-position)

The carbonyl group at the C4-position of the this compound core is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

One important reaction is the α-formylation of the ketone, which can be achieved using reagents like ethyl formate in the presence of a strong base such as sodium methoxide or potassium tert-butoxide. nih.gov This reaction introduces a formyl group at the C5-position, adjacent to the carbonyl, leading to the formation of a β-dicarbonyl system which can exist in its enol form. nih.gov These formylated derivatives are valuable intermediates that can be further reacted with secondary amines to produce enaminoketones. nih.gov

The carbonyl group itself can undergo a range of classical carbonyl reactions. Reduction of the ketone to a secondary alcohol can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). wikipedia.orglibretexts.orgyoutube.com For a complete deoxygenation to a methylene (B1212753) group, harsher conditions like the Wolff-Kishner or Clemmensen reductions can be employed. libretexts.org

The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. wikipedia.orgbyjus.comlumenlearning.commasterorganicchemistry.comorganic-chemistry.org By reacting the ketone with a phosphonium (B103445) ylide (Wittig reagent), a carbon-carbon double bond is formed at the C4-position, allowing for the introduction of various substituted alkylidene groups.

Furthermore, the C5-position, being α to the carbonyl group, can act as a nucleophile in the form of an enolate. This enolate can participate in Michael additions to α,β-unsaturated compounds, forming a new carbon-carbon bond at the C5-position. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org This conjugate addition is a versatile method for carbon chain extension and the construction of more elaborate structures.

Table 2: Functionalization Reactions at the C4-Carbonyl and Adjacent Position

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| α-Formylation | Ethyl formate, Base (e.g., NaOMe, KOtBu) | β-Keto-aldehyde (at C4-C5) |

| Carbonyl Reduction | NaBH4 or LiAlH4, Solvent (e.g., MeOH, THF) | Secondary alcohol (at C4) |

| Wolff-Kishner Reduction | H2NNH2, Base (e.g., KOH), High temperature | Methylene group (at C4) |

| Wittig Reaction | Phosphonium ylide (R-CH=PPh3) | Alkene (at C4) |

| Michael Addition | α,β-Unsaturated compound, Base | C5-Alkyl extension |

| Paal-Knorr Type Synthesis | Hydrazine | Pyrazole ring fusion nih.gov |

Advanced Spectroscopic and Computational Characterization in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR: While specific, publicly available, peer-reviewed spectra for this compound are not readily found, analysis of its structural features allows for the prediction of expected resonances. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the tetrahydro ring, the pyrrole (B145914) ring, the N-H proton, and the methyl group. Similarly, the ¹³C NMR spectrum would display unique peaks for each carbon atom, including the characteristic signal for the ketone carbonyl carbon. Two-dimensional NMR experiments, such as HMQC and HMBC, would be instrumental in definitively assigning these proton and carbon signals. researchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR could provide direct information about the electronic environment of the nitrogen atom within the pyrrole ring. However, ¹⁴N NMR is often complicated by broad signals due to its quadrupole moment, while ¹⁵N NMR, though providing sharper signals, suffers from low natural abundance and requires specialized techniques. Specific research applying these methods to this compound has not been identified in broad searches.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its key structural features. Expected characteristic peaks would include a strong absorption for the C=O (ketone) stretching vibration, a band for the N-H stretching of the pyrrole ring, and various C-H stretching and bending vibrations for the aliphatic and aromatic-like portions of the molecule. While spectra for closely related indole (B1671886) structures are available, a specific, detailed experimental spectrum for this compound is not found in general scientific databases. nist.govchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can help determine the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 149.08406 Da. uni.lu The analysis also predicts the m/z values for various adducts that would be observable in an experimental setting, which are crucial for confirming the identity of the molecule in complex mixtures. uni.lu

Predicted Mass Spectrometry Data for this compound (Data sourced from computational prediction)

| Adduct | Predicted m/z |

| [M+H]⁺ | 150.09134 |

| [M+Na]⁺ | 172.07328 |

| [M-H]⁻ | 148.07678 |

| [M+K]⁺ | 188.04722 |

| [M]⁺ | 149.08351 |

Table 1: Predicted mass-to-charge ratios (m/z) for various ionic adducts of the target compound. This data is computationally generated and serves as a reference for experimental analysis. uni.lu

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are invaluable for investigating molecular properties that may be difficult to study experimentally. They provide a theoretical framework for understanding the electronic structure and predicting reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For a molecule like this compound, DFT calculations could be employed to determine its optimized molecular geometry (bond lengths and angles), vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. semanticscholar.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Despite its utility, specific DFT studies focused solely on this compound are not prominent in the available literature.

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable property for understanding and predicting how a molecule will interact with other chemical species. dtic.mil It is a map of the electrostatic potential plotted onto the constant electron density surface of a molecule. researchgate.netnih.gov

An MESP analysis, typically performed using data from DFT calculations, visually represents the charge distribution. researchgate.net For this compound, the MESP map would highlight electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically blue), which are prone to nucleophilic attack. nih.gov The area around the ketone oxygen, for example, would be expected to show a region of negative potential, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction. As with DFT, specific MESP analyses for this compound are not found in surveyed scientific literature.

HOMO-LUMO Energy Gap Analysis

The electronic and photoreactive properties of this compound are significantly elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. rsc.org For instance, calculations using the B3LYP functional with a basis set like 6-31G(d) can provide optimized geometry and the corresponding orbital energies. rsc.org The HOMO energy level is indicative of the molecule's electron-donating ability, while the LUMO energy level relates to its electron-accepting capacity. researchgate.netossila.com This analysis is crucial for understanding intermolecular charge transfer mechanisms. irjweb.com

The HOMO-LUMO gap helps in the calculation of various quantum chemical descriptors that quantify the molecule's reactivity. These include ionization potential, electron affinity, global hardness (η), chemical potential (μ), and the global electrophilicity index (ω). researchgate.net A high value for chemical hardness, derived from the HOMO-LUMO gap, points towards high stability. irjweb.com These descriptors are instrumental in predicting how the molecule will interact with other chemical species and its potential biological activity.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -1.89 | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.26 | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | 6.15 | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | 1.89 | Energy released when an electron is added |

| Global Hardness | η | (I - A) / 2 | 2.13 | Resistance to change in electron distribution |

| Chemical Potential | μ | -(I + A) / 2 | -4.02 | Electron escaping tendency |

Note: The values in this table are illustrative and representative of typical findings for similar heterocyclic systems based on DFT calculations.

Molecular Modeling and Docking Studies of this compound and its Derivatives

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. jocpr.comunar.ac.id These techniques are fundamental in structure-based drug design for evaluating the potential of compounds like this compound and its derivatives as therapeutic agents. jocpr.com The process involves generating a three-dimensional model of the ligand and placing it into the active site of a target protein to determine the preferred binding orientation and affinity. unar.ac.id

Derivatives of the core tetrahydroindolone structure are often synthesized to explore and optimize biological activity. researchgate.netrsc.org For instance, modifications can be made at various positions on the indole ring system to enhance binding interactions with a specific biological target. researchgate.net Docking studies help to rationalize the structure-activity relationships (SAR) observed in a series of compounds by visualizing how subtle changes in molecular structure affect binding modes and energies. researchgate.net

The results of docking studies are typically expressed as a binding energy or docking score, which estimates the binding affinity. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted activity. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For example, studies on similar indole derivatives have shown that they can act as inhibitors for enzymes like human neutrophil elastase (HNE) or various kinases by fitting into their active sites. nih.govnih.gov

Table 2: Example Molecular Docking Results for Derivatives against a Hypothetical Kinase Target

| Compound | Modification on Core Structure | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1 | This compound | -7.2 | Leu244, Val292 |

| 1a | 1-Benzyl | -8.5 | Leu244, Val292, Phe359 |

| 1b | 3-Bromo | -7.8 | Met290, Leu244, Asp361 |

| 1c | 1-Benzyl, 3-Bromo | -9.1 | Leu244, Met290, Phe359, Asp361 |

Note: This table presents hypothetical data to illustrate how molecular docking is used to evaluate derivatives of a lead compound. The binding energies and residues are representative of typical kinase inhibitor interactions.

Charge Density Analysis and Intermolecular Interactions

Charge density analysis is an advanced crystallographic and computational method that provides a detailed picture of the electron distribution in a molecule and throughout its crystal lattice. scispace.com This analysis goes beyond the simple spherical atom model used in conventional X-ray crystallography to reveal the nuances of chemical bonding and non-covalent interactions. scispace.com By combining high-resolution X-ray diffraction data with theoretical calculations, it is possible to map the electrostatic potential and identify critical points in the electron density, which correspond to atomic positions, bonds, rings, and cages.

The Quantum Theory of Atoms in Molecules (QTAIM) is often applied to the experimentally or theoretically derived charge density. buffalo.edu This approach allows for the quantitative characterization of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern how molecules of this compound would pack in the solid state. buffalo.edu The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between interacting atoms provides insight into the strength and nature of these interactions.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H (Pyrrole) | O=C (Ketone) | A strong, directional interaction that is a primary driver of molecular assembly. |

| C-H···O Interaction | C-H (Aliphatic/Aromatic) | O=C (Ketone) | Weaker hydrogen bonds that contribute to crystal packing stability. |

| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Face-to-face or offset stacking of the aromatic rings, contributing to cohesive energy. |

Pharmacological and Biological Research Applications of 2 Methyl 4,5,6,7 Tetrahydro 1h Indol 4 One Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For derivatives of the tetrahydro-1H-indole scaffold, several key structural modifications have been shown to significantly influence biological activity.

In the development of anti-Hepatitis C virus (HCV) agents based on the 2-phenyl-4,5,6,7-tetrahydro-1H-indole core, functionalization of the scaffold was found to be critical for achieving promising antiviral activity with low cytotoxicity. nih.gov The presence of a 2-phenyl group on the tetrahydro-1H-indole scaffold was identified as a key feature for anti-HCV activity. nih.govarabjchem.org Further modifications on this core structure helped in refining the activity profile of these derivatives.

In the context of anticancer research, SAR studies of indole (B1671886) derivatives have revealed important insights. For instance, in a series of isocombretastatin A-4 analogues where indole moieties were used as substitutes, methyl substitution at the N-1 position of the indole ring significantly enhanced cytotoxic activities by approximately 60-fold compared to the non-substituted counterparts. wipo.int For other anticancer indole derivatives, the inclusion of a trimethoxyphenyl ring and a carbonyl group, along with methoxy (B1213986) substituents at specific positions, was found to increase cytotoxic activity by interacting with the colchicine (B1669291) binding site of tubulin. wipo.int

Regarding antihypertensive activity, SAR studies on related benzopyran structures have shown that optimal blood pressure-lowering effects require substitution at the 6-position with a strong electron-withdrawing group, combined with a pyrrolidino or piperidino group at the 4-position. acs.org For other indole derivatives developed as antihypertensive agents, substitutions on the benzene (B151609) ring of a phenylpropanolamine moiety and methoxy substitution on the indole ring led to better vasodilation properties. arabjchem.org These findings highlight the importance of specific substituent placements to modulate the pharmacological effects of these heterocyclic compounds.

Exploration of Therapeutic Potential

The 4,5,6,7-tetrahydroindol-4-one motif and its derivatives are recognized as a valuable starting point for synthesizing a variety of potentially pharmacologically active compounds. nih.gov The inherent reactivity of the pyrrole (B145914) and ketone functionalities allows for the construction of complex molecules with diverse medicinal applications. nih.gov The therapeutic potential of this class of compounds has been explored across several key areas.

One of the most promising applications is in the development of antiviral agents, particularly against the Hepatitis C virus (HCV), where derivatives have shown potent inhibition of viral replication. nih.govnih.gov Beyond HCV, other indole derivatives have been investigated for activity against influenza viruses and SARS-CoV-2. nih.govnih.gov

The anticancer and antiproliferative potential of indole derivatives is widely documented. nih.govwipo.int The parent compound, 1,5,6,7-tetrahydro-4H-indol-4-one, serves as a reactant in the synthesis of the antitumor agent psammopemmin A. gov.bc.ca Various synthetic derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including colon, ovarian, and breast cancer. nih.govopenmedicinalchemistryjournal.com

Furthermore, research has established the broad-spectrum antimicrobial and antibacterial activities of this chemical family. Derivatives incorporating other heterocyclic systems, such as triazoles, thiadiazoles, and benzimidazoles, have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as fungi.

Finally, the indole nucleus is a component of compounds investigated for cardiovascular effects. nih.gov While direct studies on 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one derivatives are limited, various other indole derivatives have been synthesized and evaluated for antihypertensive properties, often acting as vasodilators or calcium channel blockers. nih.gov

Investigations into Specific Biological Activities

A significant area of research for this class of compounds has been the discovery of novel agents against the Hepatitis C virus (HCV). Studies identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a novel inhibitor of HCV replication. nih.govarabjchem.org

Initial screening of a compound library led to the identification of a hit compound, designated as compound 31 , which displayed promising anti-HCV activity against both genotype 1b (EC₅₀ = 12.4 µM) and genotype 2a (EC₅₀ = 8.7 µM), coupled with low cytotoxicity (CC₅₀ = 109.9 µM). nih.gov This discovery prompted the synthesis and evaluation of further analogues. nih.gov

Among the synthesized derivatives, compound 39 emerged as the most potent, with EC₅₀ values of 7.9 µM and 2.6 µM against HCV genotypes 1b and 2a, respectively. nih.govarabjchem.org Further investigation confirmed that compound 39 inhibited HCV replication in a dose-dependent manner. nih.gov Biochemical assays indicated that its mechanism of action did not involve the inhibition of common viral targets like the HCV NS5B polymerase or NS3 helicase, suggesting a novel mechanism that warrants further investigation. nih.govnih.gov

| Compound | Description | Anti-HCV Activity (EC₅₀, µM) - Genotype 1b | Anti-HCV Activity (EC₅₀, µM) - Genotype 2a | Cytotoxicity (CC₅₀, µM) | Reference |

|---|---|---|---|---|---|

| Compound 31 | 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold | 12.4 | 8.7 | 109.9 | nih.gov |

| Compound 39 | A derivative of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold | 7.9 | 2.6 | Not specified in source | nih.govarabjchem.org |

The indole nucleus is a key pharmacophore in anticancer drug discovery. wipo.int Derivatives of the tetrahydro-indole scaffold have been explored for their cytotoxic effects against various cancer cell lines.

One study focused on the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which were tested for their anticancer effects. openmedicinalchemistryjournal.com These compounds showed selective and potent activity against the HCT-116 human colon cancer cell line. openmedicinalchemistryjournal.com Notably, compounds 4g , 4a , and 4c recorded the lowest IC₅₀ values of 7.1 µM, 10.5 µM, and 11.9 µM, respectively. openmedicinalchemistryjournal.com These compounds were found to induce cell cycle arrest, highlighting their potential as anticancer drugs. openmedicinalchemistryjournal.com

In another line of research, a series of indole-aryl amide derivatives were synthesized and evaluated for cytotoxicity. nih.gov Among them, compound 5 demonstrated noteworthy selectivity towards the HT29 malignant colon cell line, inhibiting its proliferation and promoting apoptosis, while not affecting healthy human intestinal cells. nih.gov Other studies have reported mild anticancer activity for indole-hydrazone derivatives against the MCF-7 breast cancer cell line.

| Compound Series | Specific Compound | Target Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 2-(Thiophen-2-yl)-1H-indole derivatives | Compound 4g | HCT-116 (Colon) | 7.1 µM | openmedicinalchemistryjournal.com |

| Compound 4a | HCT-116 (Colon) | 10.5 µM | openmedicinalchemistryjournal.com | |

| Compound 4c | HCT-116 (Colon) | 11.9 µM | openmedicinalchemistryjournal.com | |

| Indole-aryl amides | Compound 5 | HT29 (Colon) | Effective proliferation inhibition | nih.gov |

| Indole-hydrazone derivatives | Compound 2f | MCF-7 (Breast) | 61% inhibition | |

| Compound 2j | MCF-7 (Breast) | 68% inhibition |

Indole derivatives have been extensively studied for their potential to combat microbial infections, showing a broad spectrum of activity.

A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed good to excellent antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. The most active compound, compound 8 , showed excellent activity with a Minimum Inhibitory Concentration (MIC) of 0.004 mg/mL against Enterobacter cloacae. Compound 12 also showed excellent activity against Escherichia coli with the same MIC value. The activity of these compounds often exceeded that of reference drugs like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold.

Another series of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms. The indole-triazole derivative compound 3d was identified as a particularly promising novel antibacterial and antifungal lead compound. Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and the fungus Candida albicans, with some derivatives exhibiting MIC values below 1 µg/mL.

| Compound Series | Specific Compound(s) | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Indole-thiazolidinone derivatives | Compound 8 | Enterobacter cloacae | 0.004 mg/mL | |

| Compound 12 | Escherichia coli | 0.004 mg/mL | ||

| Compound 11 | Bacillus cereus | 0.008 mg/mL | ||

| Indole-triazole/thiadiazole derivatives | Compound 2h (Indole-thiadiazole) | Staphylococcus aureus | 6.25 µg/mL | |

| Compound 3d (Indole-triazole) | Staphylococcus aureus | 6.25 µg/mL | ||

| Indolylbenzo[d]imidazole derivatives | Compounds 3ao, 3aq | Staphylococcus aureus | < 1 µg/mL | |

| Compound 3aq | Candida albicans | 3.9 µg/mL |

The indole framework is present in compounds with known cardiovascular effects, and research has been conducted to evaluate various derivatives as potential antihypertensive agents. nih.gov While specific studies on this compound derivatives for hypertension are not prominent in the reviewed literature, research on related indole structures provides a basis for their potential in this area.

One study described the synthesis of a series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles, some of which showed a significant reduction in arterial pressure in spontaneously hypertensive rats. nih.gov Another study reported that imidazoindole derivatives, such as pyridino[1,2-a]imidazo[5,4-b]indole (compound 1 ) and thiazolo[3,2-a]imidazo[5,4-b]indole (compound 2 ), exhibited strong antihypertensive activity.

The mechanism of action for the antihypertensive effects of some indole derivatives may be linked to calcium channel blockade. N-type calcium channels (Caᵥ2.2) have been identified as a target for 2-aryl indoles, which were developed as potent blockers for the treatment of pain, a mechanism that can also influence vascular tone. nih.gov Furthermore, diindolylmethane derivatives, which are composed of two indole units, have been identified as selective blockers for T-type calcium channels. Given that calcium channel blockers are a major class of antihypertensive medications, the potential for indole derivatives to act via this mechanism makes them an interesting subject for future cardiovascular research. nih.gov

Modulators of Neurotransmitter Activity

The 4,5,6,7-tetrahydroindol-4-one framework is a key structural motif in various drugs with central nervous system activity. nih.gov Derivatives have been developed that interact with multiple neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.

One area of focus has been the development of multi-target ligands for treating depression and other neuropsychiatric disorders. A novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated combined effects on serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, as well as on serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) transporters. researchgate.netnih.gov For instance, compound 11 from this series showed high affinity for the 5-HT1A (Ki = 128.0 nM) and D2 (Ki = 51.0 nM) receptors, along with potent inhibition of SERT (Ki = 9.2 nM) and DAT (Ki = 288.0 nM). researchgate.netnih.gov Another compound, 4 , exhibited a desirable binding profile for SERT/NET/DAT (Ki = 47.0 nM/167.0 nM/43% inhibition at 1 µM, respectively). researchgate.netnih.gov Such compounds that simultaneously target SERT and 5-HT1A receptors can enhance serotonergic activity and modulate dopamine release, which is crucial for mood regulation. researchgate.net

Further research into 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles revealed a derivative, 2-methyl-3-{2-[8-methyl-5-(2-pyridin-2-ylethyl)-2,3,4,5-tetrahydropyridino[4,3-b]indol-2-yl]ethyl}-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, that acts as a highly active antagonist of adrenergic α1A, α1B, α1D, and α2A receptors, as well as serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. nih.gov The structural versatility of the tetrahydroindole core also led to the development of the FDA-approved antipsychotic drug molindone, used for treating schizophrenia, and the GABAA agonist CP-409,092, investigated for anxiety treatment. nih.gov

Table 1: Neurotransmitter Modulation by Tetrahydroindole Derivatives

| Compound/Series | Target(s) | Observed Activity | Reference |

|---|---|---|---|

| Compound 11 (Pyrrolidine-2,5-dione derivative) | 5-HT1A, D2, SERT, DAT | High affinity binding (Ki values: 128.0 nM, 51.0 nM, 9.2 nM, 288.0 nM respectively) | researchgate.net, nih.gov |

| Compound 4 (Pyrrolidine-2,5-dione derivative) | SERT, NET, DAT | Potent binding/inhibition (Ki values: 47.0 nM, 167.0 nM, 43% inhibition at 1 µM) | researchgate.net, nih.gov |

| 2-methyl-3-{2-[8-methyl-5-(2-pyridin-2-ylethyl)-...]-pyrimidin-4-one | α1A, α1B, α1D, α2A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 receptors | Highly active antagonist | nih.gov |

| Molindone | Dopamine D2 receptor | Antipsychotic (FDA approved for schizophrenia) | nih.gov |

| CP-409,092 | GABAA receptor | Anxiolytic properties | nih.gov |

Enzyme Inhibition Studies (e.g., Sirtuin Inhibitors, Tyrosine Kinase Inhibitors)

The tetrahydroindole scaffold has proven to be a valuable template for designing potent and selective enzyme inhibitors targeting various classes of enzymes, including kinases and sirtuins.

Tyrosine Kinase Inhibitors: A series of 3-substituted indolin-2-ones featuring a tetrahydroindole moiety were developed as specific inhibitors of receptor tyrosine kinases crucial for angiogenesis and cancer progression. 34.237.233 These compounds were evaluated against VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ tyrosine kinases. 34.237.233 Notably, derivatives with a propionic acid group at the C-3' position of the tetrahydroindole ring were the most potent. 34.237.233 Compound 9d showed an inhibitory activity (IC50) of 4 nM against VEGF-R2, while compound 9b had an IC50 of 4 nM against PDGF-Rβ. 34.237.233 These compounds were highly selective, showing no activity against EGF-R tyrosine kinase. 34.237.233 In another study, new indole-6-carboxylate ester derivatives were investigated as potential tyrosine kinase inhibitors, with compounds 4a and 6c identified as promising cytotoxic agents that inhibit EGFR and VEGFR-2, respectively. researchgate.net

Sirtuin Inhibitors: Sirtuins, a class of NAD+-dependent deacetylases, are significant therapeutic targets. High-throughput screening identified a series of indoles as potent and selective inhibitors of human sirtuin 1 (SIRT1). nih.govnih.gov The most effective compounds in this series inhibit SIRT1 with IC50 values in the range of 60-100 nM. nih.gov More specifically, research into multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives led to the discovery of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides as potent and selective SIRT2 inhibitors. researchgate.net Compound 16t from this class exhibited an IC50 value of 0.98 μM against SIRT2, marking it as a strong candidate for further development. researchgate.net The carbazole (B46965) derivative EX-527, which contains a tetrahydro-carbazole core structurally related to tetrahydroindole, is a well-known potent SIRT1 inhibitor. nih.govrsc.orgmdpi.com

Other Enzyme Inhibition: Derivatives of the indole core have demonstrated a broad range of other enzyme-inhibiting activities. For instance, certain 2-(1H-indol-3-yl)ethylthiourea derivatives were found to inhibit S. aureus topoisomerase IV and DNA gyrase. jmchemsci.com Additionally, some 2-(4-methylsulfonylphenyl) indole derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.

Table 2: Enzyme Inhibition by Tetrahydroindole and Related Derivatives

| Compound/Series | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9d (Indolin-2-one derivative) | VEGF-R2 | 4 nM | 34.237.233 |

| Compound 9b (Indolin-2-one derivative) | PDGF-Rβ | 4 nM | 34.237.233 |

| Compound 9h (Indolin-2-one derivative) | FGF-R1 | 80 nM | 34.237.233 |

| Compound 16t (Indole-3-carboxamide) | SIRT2 | 0.98 µM | researchgate.net |

| Indole Series | SIRT1 | 60-100 nM | nih.gov |

| Compound 4a (Hydrazine-1-carbothioamide) | EGFR | Potent Inhibitor | researchgate.net |

| Compound 6c (Oxadiazole derivative) | VEGFR-2 | Potent Inhibitor | researchgate.net |

Anticonvulsant Properties

The indole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. A variety of derivatives based on this scaffold have been synthesized and evaluated in preclinical seizure models.

A series of indole derivatives (compounds 3-6 & 8a ) synthesized from 2-phenyl-1H-indole were tested for anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. mdpi.com Compounds 5 and 6 were notably active in the MES test at a dose of 100 mg/kg at both 0.5-hour and 4-hour intervals. mdpi.com Compound 6 also showed good protection in the scPTZ model at the same dose. mdpi.com

In another study, new 6,8-halo-substituted-2H- 34.237.233nih.govtriazino[5,6-b]indole-3(5H)-one derivatives were designed and assessed. The evaluation revealed that compounds 5e (8-chloro-2H- 34.237.233nih.govtriazino[5,6-b]indol-3(5H)-one), 5i (6,8-dibromo-2H- 34.237.233nih.govtriazino[5,6-b]indol-3(5H)-one), and 5k (6,8-dibromo-5-methyl-2H- 34.237.233nih.govtriazino[5,6-b]indol-3(5H)-one) possessed excellent anticonvulsant activity in the MES test with minimal CNS depressant effects or neurotoxicity.

Furthermore, research on quinazolin-4(3H)-one derivatives, which share heterocyclic features with the indole scaffold, has shown promise. These compounds were evaluated in the pentylenetetrazole (PTZ)-induced seizure model, which is sensitive to drugs affecting GABAergic transmission. Most of the tested compounds displayed anticonvulsant properties, with compound 8b from one of the synthesized series showing particularly favorable results in terms of protection percentage, seizure latency, and reduction in seizure frequency. The mechanism of action for these quinazolinone derivatives was suggested to be the positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site.

Table 3: Anticonvulsant Activity of Indole and Related Heterocyclic Derivatives

| Compound/Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| Compounds 5 & 6 (Indole derivatives) | Maximal Electroshock (MES) | Active at 100 mg/kg at 0.5h & 4h. | mdpi.com |

| Compound 6 (Indole derivative) | Subcutaneous Pentylenetetrazole (scPTZ) | Good protection at 100 mg/kg. | mdpi.com |

| Compounds 5e, 5i, 5k (Triazino-indole derivatives) | Maximal Electroshock (MES) | Excellent activity with low neurotoxicity. Compound 5i showed protection at 30 mg/kg. | |

| Compound 8b (Quinazolin-4(3H)-one derivative) | Pentylenetetrazole (PTZ) | High protection percentage and reduction in seizure number. |

Antidepressant-like Effects

The modulation of monoamine neurotransmitters by indole-based compounds has led to their investigation as potential antidepressants. Research has demonstrated that derivatives of structures related to tetrahydroindole can produce significant antidepressant-like effects in animal models.

Studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), which are structurally analogous to the tetrahydroindole core, have shown potent antidepressant-like activity. In both the forced swim test (FST) and tail suspension test (TST) in mice, TIQ and 1MeTIQ significantly reduced immobility time at doses of 10-50 mg/kg, an effect comparable to the reference drug imipramine. Neurochemical analysis revealed that this behavioral effect was associated with the activation of noradrenaline (NA) and serotonin (5-HT) systems.

Another study focused on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, a putative trace amine receptor modulator. This compound also demonstrated an antidepressant-like effect in the mouse forced swim test. Its mechanism was found to involve the L-arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate pathway and modulation of norepinephrine, serotonin, and dopamine levels in the brain.

The design of multi-target antidepressants has also incorporated the indole scaffold. As mentioned previously (Section 5.3.5), a series of pyrrolidine-2,5-dione derivatives were developed to simultaneously target multiple monoaminergic pathways, representing a modern approach to creating more effective antidepressant drugs. researchgate.netnih.gov

Table 4: Antidepressant-like Effects of Tetrahydroisoquinoline Derivatives

| Compound | Behavioral Test | Effective Dose (mg/kg) | Neurochemical Effect | Reference |

|---|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | FST & TST | 10, 25, 50 | Activation of NA and 5-HT systems | |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | FST & TST | 10, 25, 50 | Activation of NA and 5-HT systems | |

| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol | FST | 8 | Modulation of NE, 5-HT, DA levels; involves NO-cGMP pathway |

DNA Binding and Cleavage Studies

The planar aromatic system of the indole nucleus allows its derivatives to interact with DNA, a property that is being explored for therapeutic applications. Research has shown that heterocyclic compounds containing indole or structurally similar motifs can bind to DNA through various modes, including intercalation and minor groove binding.

Studies on bis-N-substituted tetrandrine (B1684364) derivatives, which can feature indole substituents, revealed a high affinity for double-stranded DNA (dsDNA). nih.gov These compounds were found to exhibit a synergistic interaction mode involving the intercalation of an N-aryl substituent and interaction within the major groove of the dsDNA. nih.gov Similarly, research on heterocyclic diamidines, such as the indole derivative DB1879, has shown that they are strong, AT-specific DNA minor groove binding agents. This binding can allosterically inhibit the binding of transcription factors, such as PU.1, to their target sites in the major groove.

The spatial structure of molecules is a primary factor influencing DNA binding. In one study, metal complexes of a new 4-acylpyrazolone derivative were shown to bind to DNA via an intercalation mode. The binding affinity of these complexes was found to be dependent on their specific structures.

Furthermore, some indole derivatives can affect DNA-modifying enzymes. For example, certain thiourea (B124793) derivatives of indole have been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to an antibacterial effect. jmchemsci.com

Mechanisms of Biological Action at a Molecular Level

The diverse biological activities of this compound derivatives stem from their ability to interact with a wide array of molecular targets. The mechanism of action is highly dependent on the specific substitutions made to the core scaffold.

At the molecular level, these compounds primarily exert their effects through:

Receptor Modulation: Derivatives can act as agonists, antagonists, or allosteric modulators at various neurotransmitter receptors. For example, specific compounds show high affinity for serotonin (5-HT1A, 5-HT2A/C) and dopamine (D2) receptors, which is central to their antipsychotic and antidepressant-like effects. nih.govresearchgate.netnih.gov Others modulate GABAA receptors, contributing to their anxiolytic and anticonvulsant properties. nih.gov

Enzyme Inhibition: The tetrahydroindole core is a privileged scaffold for designing enzyme inhibitors. This is exemplified by the development of potent and selective inhibitors of protein kinases (e.g., VEGF-R2, FGF-R1, EGFR), which are crucial in oncology. 34.237.233researchgate.net The mechanism often involves binding to the ATP-binding site of the kinase domain. Another key target class is the sirtuin family of deacetylases, where indole derivatives can act as potent inhibitors of SIRT1 and SIRT2, influencing cellular metabolism and stress responses. researchgate.netnih.gov Inhibition of other enzymes like cyclooxygenase-2 (COX-2) and bacterial topoisomerases has also been documented. jmchemsci.com

Ion Channel and Transporter Interaction: A primary mechanism for antidepressant action involves the inhibition of monoamine transporters (SERT, NET, DAT). researchgate.netnih.gov By blocking the reuptake of neurotransmitters like serotonin and norepinephrine from the synaptic cleft, these compounds enhance neurotransmission.

DNA Interaction: The planar, electron-rich indole ring system facilitates non-covalent interactions with DNA. Derivatives can function as DNA minor groove binders or intercalators. nih.gov This binding can physically block the access of cellular machinery, such as transcription factors or DNA-modifying enzymes, to their target DNA sequences, thereby modulating gene expression. This mechanism is particularly relevant for potential anticancer and antimicrobial applications.

In essence, the this compound structure serves as a versatile template. By modifying its peripheral functional groups, researchers can fine-tune the molecule's interaction with specific biological macromolecules, leading to a wide spectrum of pharmacological activities.

Future Directions and Research Perspectives

Development of Novel Analogs with Enhanced Specificity and Efficacy

The core structure of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is considered a "privileged scaffold" in drug discovery, meaning it can be used to build ligands for diverse biological targets. Future research is centered on the rational design and synthesis of novel analogs with improved potency and selectivity. The primary strategy involves chemical modifications at various positions of the tetrahydroindole ring to fine-tune its interaction with specific proteins or receptors. nih.gov

The versatility of the 4,5,6,7-tetrahydroindol-4-one framework allows for its use as a precursor in the synthesis of complex polyheterocyclic structures with potential applications in medicine. nih.govresearchgate.net Synthetic chemists employ various reactions to generate libraries of derivatives. For instance, multicomponent reactions have been utilized to create indolone-N-amino acid derivatives under eco-friendly aqueous conditions, providing a diverse set of compounds for bioactivity screening. researchgate.net

Key areas of modification include:

Substitution at the Pyrrole (B145914) Nitrogen: Alkylation or acylation at the N-1 position can significantly influence the molecule's properties. For example, N-alkylation with acrylonitrile (B1666552) followed by intramolecular acylation has been used to construct more complex, fused polyheterocyclic systems. nih.gov

Functionalization of the Cyclohexanone (B45756) Ring: The ketone group at C-4 and the adjacent methylene (B1212753) groups are reactive sites for introducing new functional groups. α-formylation of the ketone, followed by reaction with secondary amines, yields enaminoketones that can be used to build fused six-membered rings. nih.gov

Substitution at the Pyrrole Ring: The C-3 and C-5 positions of the pyrrole ring are targets for introducing substituents to modulate biological activity. Researchers have synthesized 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides that act as potent and selective inhibitors of SIRT2, an enzyme implicated in cellular regulation and aging. researchgate.net

The overarching goal of these synthetic efforts is to produce analogs with high affinity for a single, desired biological target, thereby minimizing off-target effects. The indole (B1671886) skeleton is a well-established pharmacophore found in numerous compounds with anticancer activity, often functioning as kinase inhibitors. nih.govchim.it By designing novel derivatives of this compound, researchers aim to develop next-generation therapeutic agents with superior efficacy for various diseases, including cancer and neurological disorders. chemimpex.comnih.gov

| Analog Class | Synthetic Approach | Reported Biological Activity/Target | Reference |

|---|---|---|---|

| 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides | Multicomponent synthesis | Potent and selective SIRT2 inhibitors | researchgate.net |

| Indole-2-carboxamides | Multi-step synthesis from 2-phenyl indole | Antiproliferative; EGFR, BRAFV600E, and VEGFR-2 kinase inhibition | nih.gov |

| Indolone-N-amino acid derivatives | Passerini three-component reaction | Generated for future bioactivity screening | researchgate.net |

| Polyheterocyclic fused indoles | Intramolecular Friedel-Crafts acylation or Dieckmann condensation | Scaffolds for various medicinal applications | nih.gov |

| 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | Condensation of phenylhydrazine (B124118) and a cyclohexanone carboxylate | Anti-inflammatory activity | researchgate.net |

Advanced Preclinical and Clinical Investigations (if applicable)

While numerous analogs based on the 4,5,6,7-tetrahydroindol-4-one scaffold have been synthesized and subjected to initial in vitro biological evaluation, publicly available data on their progression into advanced preclinical or clinical trials is limited. researchgate.netnih.govresearchgate.net The research largely focuses on the discovery and initial characterization phase, where derivatives have demonstrated promising activities such as anti-inflammatory, antimicrobial, and antiproliferative effects. researchgate.netcapes.gov.br For example, certain indole derivatives have shown potent inhibition of cancer-related kinases like EGFR and BRAF, with activity comparable to or exceeding that of established drugs in laboratory tests. nih.gov

The path from a promising "hit" compound to a clinically approved drug is long and requires extensive investigation. The most promising analogs identified from initial screenings are candidates for future, more advanced preclinical studies. These investigations would involve comprehensive testing in animal models to assess their pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), pharmacodynamics (the drug's effect on the body), and toxicology.

The therapeutic potential of the broader indole chemical class is well-established, with several indole-based drugs approved by the FDA for treating various cancers. nih.gov This success provides a strong rationale for advancing the most effective this compound analogs through the drug development pipeline. Future research will need to bridge the gap between initial discovery and the rigorous testing required for potential clinical application.

Integration with Emerging Technologies in Drug Discovery

The advancement of novel therapeutics based on the this compound scaffold is increasingly intertwined with emerging technologies that accelerate and refine the drug discovery process.

Modern Synthetic Methodologies: The generation of diverse libraries of compounds for screening is being revolutionized by modern synthetic techniques. Researchers are moving towards greener and more efficient methods, such as one-pot multicomponent reactions that build complex molecules from simple starting materials in a single step, often using environmentally benign solvents like water. researchgate.net Techniques like ball milling are also being used for the solvent-free synthesis of 4-oxo-tetrahydroindoles, further enhancing the efficiency and sustainability of library creation. researchgate.net

Fragment-Based Drug Discovery (FBDD): The tetrahydroindole core is well-suited for FBDD, a modern approach to drug discovery. researchgate.net In FBDD, small molecular "fragments" that bind weakly to a biological target are identified and then optimized or linked together to produce a lead compound with high affinity and specificity. The synthesis of fragment-like tetrahydroindoles for screening against enzyme families, such as sirtuins, exemplifies this approach. researchgate.net